molecular formula C20H17ClN2 B14197138 3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-42-8

3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B14197138
CAS No.: 919786-42-8
M. Wt: 320.8 g/mol
InChI Key: DIDUAUVZYDSDGC-UHFFFAOYSA-N
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Description

3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-3,4-dimethyl-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

3-(5-Chloro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific structural features, such as the presence of both quinoline and isoquinoline moieties, and the chloro and dimethyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

919786-42-8

Molecular Formula

C20H17ClN2

Molecular Weight

320.8 g/mol

IUPAC Name

5-chloro-3,4-dimethyl-1-quinolin-3-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C20H17ClN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13H,1-2H3

InChI Key

DIDUAUVZYDSDGC-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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